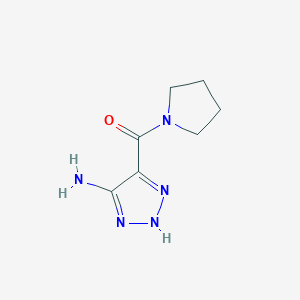

4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

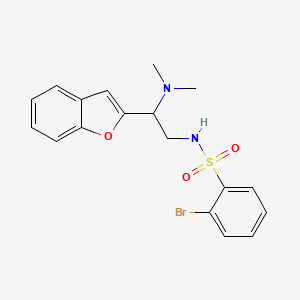

The compound “4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine” is a derivative of pyrrolidine and triazole . It is an organic compound with potential applications in various fields of chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a pyrrolidine ring attached to a triazole ring via a carbonyl group . The exact structure would depend on the specific synthesis method and conditions .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . Pyrrolidine derivatives can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . It has a molecular weight of 190.24 . The compound is stable under normal conditions, but its specific physical and chemical properties would depend on the specific synthesis method and conditions .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

- Research has described the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst. This synthesis process demonstrates the utility of pyrrolidine derivatives in forming complex heterocyclic compounds (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Role in the Synthesis of Pyrrole Derivatives

- Pyrrole derivatives, including those related to 4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine, are crucial in the synthesis of biological molecules like heme and chlorophyll. They are prepared by condensation of amines with carbonyl-containing compounds, showcasing their significance in synthetic chemistry (Anderson & Liu, 2000).

Antimicrobial Activity Evaluation

- A study involving the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide evaluated their antimicrobial activities. Such research highlights the biological significance and potential medical applications of triazole derivatives (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Synthesis of Triazolo-Fused Pyridones

- Another study focused on the synthesis of tricyclic, N-aryl, 1,2,3-triazole-fused pyridones, again underlining the role of pyrrolidine and triazole derivatives in creating complex molecular structures (Chan et al., 1990).

Density Functional Theory Study in Triazole Derivatives

- Density functional theory (DFT) studies have been conducted on triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, demonstrating the theoretical and computational chemistry applications of triazole compounds (Mozafari et al., 2016).

Preparation of Novel Amides and Amines

- Research on the synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring involves creating novel amides and amines. This kind of research showcases the flexibility and diversity of applications in synthetic chemistry involving pyrrolidine and triazole compounds (Prasad et al., 2021).

Study of Triazole-Aminated Heterocycles

- A study discussed the synthetic potential of 1,2,3-triazole-4(5)-amines as efficient building blocks in the synthesis of triazolo-annulated pyridine, azine, and azepine systems. This research underscores the versatility and utility of triazole derivatives in constructing complex heterocycles (Syrota et al., 2022).

Facile Synthesis of Triazolo[4,5-b]pyridine Derivatives

- Research on the acylation of heteroaromatic amines for the synthesis of 1,2,3-Triazolo[4,5-b]pyridine derivatives further illustrates the significance of pyrrolidine and triazole compounds in creating specialized chemical structures (Ibrahim et al., 2011).

Zukünftige Richtungen

The future directions for the study of “4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine” could include further investigation into its synthesis, properties, and potential applications . This could involve more detailed studies on its chemical reactions, as well as exploration of its potential uses in various fields of chemistry .

Wirkmechanismus

Target of Action

A structurally similar compound, (3r,4r)-4-(pyrrolidin-1-ylcarbonyl)-1-(quinoxalin-2-ylcarbonyl)pyrrolidin-3-amine, is known to target dipeptidyl peptidase 4 (dpp4) in humans . DPP4 is an enzyme involved in glucose metabolism, and its inhibition can help manage blood glucose levels, making it a potential target for diabetes treatment .

Mode of Action

Compounds with a pyrrolidine ring are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with the target protein . The specific interaction would depend on the compound’s structure and the nature of the target.

Biochemical Pathways

If the compound does indeed target dpp4 as suggested above, it would affect the incretin pathway, which is involved in regulating insulin secretion .

Pharmacokinetics

Compounds with a pyrrolidine ring are generally well-absorbed and distributed in the body, and their metabolism and excretion can vary depending on the specific structure of the compound .

Result of Action

If the compound does inhibit dpp4, it would likely result in increased levels of incretins, leading to enhanced insulin secretion and potentially improved blood glucose control .

Eigenschaften

IUPAC Name |

(5-amino-2H-triazol-4-yl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O/c8-6-5(9-11-10-6)7(13)12-3-1-2-4-12/h1-4H2,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNNYUXZAVMJCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NNN=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2773646.png)

![N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2773648.png)

![2-(3,4-Dimethoxyphenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide](/img/structure/B2773649.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2773651.png)

![4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2773653.png)

![2-Chloro-N-(4-chloro-3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2773656.png)

![1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2773661.png)

![1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole](/img/structure/B2773663.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2773667.png)